2-chloro-N-[4-(2,2-dichlorocyclopropyl)phenyl]benzamide
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Overview
Description
2-chloro-N-[4-(2,2-dichlorocyclopropyl)phenyl]benzamide is a synthetic organic compound with a complex structure It consists of a benzamide core substituted with a 2-chloro group and a 4-(2,2-dichlorocyclopropyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(2,2-dichlorocyclopropyl)phenyl]benzamide typically involves multiple steps:
Formation of the Cyclopropyl Intermediate: The 2,2-dichlorocyclopropyl group can be synthesized through the reaction of a suitable precursor with dichlorocarbene.
Coupling Reaction: The cyclopropyl intermediate is then coupled with 4-bromoaniline under palladium-catalyzed conditions to form the 4-(2,2-dichlorocyclopropyl)phenyl intermediate.
Amidation: The final step involves the reaction of the intermediate with 2-chlorobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(2,2-dichlorocyclopropyl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the cyclopropyl ring or the benzamide moiety.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Products may include oxidized derivatives of the cyclopropyl ring or benzamide.
Reduction: Reduced forms of the cyclopropyl ring or benzamide.
Hydrolysis: 2-chlorobenzoic acid and 4-(2,2-dichlorocyclopropyl)aniline.
Scientific Research Applications
2-chloro-N-[4-(2,2-dichlorocyclopropyl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-chloro-N-[4-(2,2-dichlorocyclopropyl)phenyl]benzamide exerts its effects depends on its specific application:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, disrupting normal cellular functions.
Chemical Reactivity: The compound’s reactivity is influenced by the electron-withdrawing effects of the chloro groups and the strain in the cyclopropyl ring.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-chlorophenyl)benzamide
- 2,4-dichloro-N-(2,4-dichlorophenyl)benzamide
- 2-chloro-N-(4-bromophenyl)benzamide
Uniqueness
2-chloro-N-[4-(2,2-dichlorocyclopropyl)phenyl]benzamide is unique due to the presence of the 2,2-dichlorocyclopropyl group, which imparts distinct chemical and biological properties compared to other benzamide derivatives. This structural feature may enhance its reactivity and potential biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H12Cl3NO |
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Molecular Weight |
340.6 g/mol |
IUPAC Name |
2-chloro-N-[4-(2,2-dichlorocyclopropyl)phenyl]benzamide |
InChI |
InChI=1S/C16H12Cl3NO/c17-14-4-2-1-3-12(14)15(21)20-11-7-5-10(6-8-11)13-9-16(13,18)19/h1-8,13H,9H2,(H,20,21) |
InChI Key |
PKJDIVZVNFPVOL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(Cl)Cl)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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